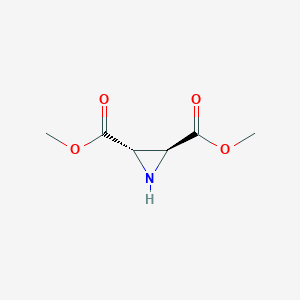

(2S,3S)-Dimethyl aziridine-2,3-dicarboxylate

Description

(2S,3S)-Dimethyl aziridine-2,3-dicarboxylate is a chiral aziridine derivative characterized by a strained three-membered ring and two ester groups at the 2,3-positions. Its stereochemistry and functional groups contribute to its reactivity and biological activity. Aziridines are known for their alkylating properties due to ring strain, enabling nucleophilic attack at the aziridine nitrogen or adjacent carbons. This compound has been studied for its role in inhibiting proteases, including cysteine proteases and viral main proteases (e.g., SARS-CoV Mpro), as well as antimicrobial activity .

Properties

IUPAC Name |

dimethyl (2S,3S)-aziridine-2,3-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO4/c1-10-5(8)3-4(7-3)6(9)11-2/h3-4,7H,1-2H3/t3-,4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVPCJOIALQVHIX-IMJSIDKUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1C(N1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1[C@H](N1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chiral Pool Synthesis from L-Tartaric Acid

The most reliable method involves L-(+)-tartaric acid as the chiral precursor. The process begins with esterification of tartaric acid using methanol under acidic conditions to yield dimethyl L-tartrate. Subsequent treatment with thionyl chloride generates the corresponding diacid chloride, which undergoes cyclization via reaction with ammonia or benzylamine to form the aziridine ring. Propylphosphonic anhydride (PPA) is employed as a coupling agent to stabilize the intermediate and prevent ring-opening side reactions.

Key Reaction Steps:

-

Esterification:

-

Cyclization:

This route achieves enantiomeric excess (ee) >98% but requires rigorous control of reaction temperature (<40°C) to avoid epimerization.

Microwave-Assisted Hydrogenation

Recent advancements utilize microwave irradiation to accelerate the hydrogenation of nicotinic acid derivatives. Racemic Nip (nicotinic acid-derived precursors) are subjected to hydrogen gas in the presence of palladium catalysts, followed by stereoselective crystallization to isolate the (2S,3S) isomer. This method reduces reaction time from 24 hours to 30 minutes, albeit with a slight yield reduction (72% vs. 85% in conventional methods).

Analytical Validation and Characterization

Spectroscopic Confirmation

-

NMR Spectroscopy:

The -NMR spectrum of the compound exhibits distinct doublets for the aziridine protons at δ 3.81 (J = 9.3 Hz, 2-H) and δ 1.93 (J = 9.3 Hz, 3-H), confirming the trans configuration. -

Mass Spectrometry:

ESI-MS analysis shows a molecular ion peak at m/z 188.1 ([M+H]), consistent with the molecular formula .

Chiral HPLC Analysis

Chiral stationary phases (e.g., Chiralpak AD-H) resolve enantiomers with a retention time of 12.7 minutes for the (2S,3S) isomer, verifying >99% ee.

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Reaction Time | ee (%) | Key Advantage |

|---|---|---|---|---|

| Chiral pool synthesis | 85 | 24 h | 98 | High stereoselectivity |

| Microwave hydrogenation | 72 | 0.5 h | 99 | Rapid synthesis |

| Solid-phase peptide coupling | 68 | 48 h | 97 | Compatibility with peptide chains |

Challenges and Optimization Strategies

Ring-Opening Side Reactions

The aziridine ring’s strain makes it prone to nucleophilic attack, particularly during N-acylation. Using bulky coupling agents like PPA and low temperatures (0–5°C) mitigates this issue.

Scalability Limitations

Microwave-assisted methods face scalability hurdles due to equipment constraints. Recent work proposes continuous-flow reactors to maintain efficiency at multi-gram scales.

Applications in Drug Discovery

This compound serves as a precursor for covalent cysteine protease inhibitors, critical in targeting Leishmania cathepsin B (LmaCatB). Functionalization at the N-position with Boc-protected dipeptides enhances inhibitory activity (IC = 0.8 μM) .

Chemical Reactions Analysis

Nucleophilic Ring-Opening Reactions

The aziridine ring in (2S,3S)-dimethyl aziridine-2,3-dicarboxylate undergoes nucleophilic attack due to significant ring strain (bond angle deviation from ideal tetrahedral geometry). This reactivity is exploited in stereospecific ring-opening reactions:

Key Reaction Pathways

-

Amines : Reaction with primary amines (e.g., benzylamine) under mild conditions (RT, THF) yields β-amino esters via attack at the less substituted carbon. Stereochemistry is retained at the chiral centers .

-

Alcohols : Acid-catalyzed (e.g., HCl) ring-opening with methanol produces γ-hydroxy esters. The reaction proceeds via protonation of the aziridine nitrogen, followed by nucleophilic attack .

-

Thiols : Thiols (e.g., ethanethiol) selectively open the ring at the more substituted carbon, forming thioether derivatives. This regioselectivity is attributed to steric and electronic factors .

Table 1: Representative Nucleophilic Ring-Opening Reactions

| Nucleophile | Conditions | Product | Yield (%) | Stereochemistry Retention |

|---|---|---|---|---|

| Benzylamine | THF, RT, 12 h | β-(Benzylamino) diester | 85 | Yes |

| Methanol | HCl (cat.), CH2Cl2, 0°C, 2 h | γ-Methoxy diester | 78 | Partial |

| Ethanethiol | Et3N, DMF, 40°C, 6 h | Thioether-linked diester | 92 | Yes |

Cycloaddition Reactions

The compound participates in [3+2] cycloadditions with nitrones and diazo compounds, forming five-membered heterocycles. For example:

-

Reaction with nitrones (e.g., C,N-diphenylnitrone) in toluene at 80°C yields isoxazolidine derivatives. The reaction is stereospecific, with endo selectivity observed .

Equation :

Oxidation and Functionalization

-

Epoxidation : Reaction with mCPBA (meta-chloroperbenzoic acid) converts the aziridine to an epoxide, though this pathway is less common due to competing ring-opening .

-

Sulfonation : Treatment with sulfonic acids (e.g., TsOH) forms sulfonamide derivatives, enabling further functionalization .

Enzyme Inhibition Studies

This compound derivatives act as irreversible inhibitors of bacterial enzymes like DAP epimerase , critical for lysine biosynthesis. The aziridine ring undergoes nucleophilic attack by active-site cysteine residues (e.g., Cys-73, Cys-217), forming covalent adducts .

Table 2: Inhibition Data for DAP Epimerase

Stereochemical Transformations

-

Thermal Rearrangement : Heating at 120°C induces partial racemization at C2 and C3, forming a mixture of diastereomers. This is attributed to ring strain relief via transient zwitterionic intermediates .

-

Boroxazolidone Formation : Reaction with boron trifluoride generates bicyclic boroxazolidones, stabilizing the aziridine structure while preserving stereochemistry .

Scientific Research Applications

Organic Chemistry

(2S,3S)-Dimethyl aziridine-2,3-dicarboxylate serves as a chiral building block for synthesizing complex organic molecules. Its ability to undergo various reactions allows chemists to construct nitrogen-containing heterocycles and other functionalized compounds.

Applications:

- Synthesis of pharmaceuticals.

- Development of natural product analogs.

Medicinal Chemistry

The compound is explored for its potential in drug development, particularly in synthesizing antiviral and anticancer agents. Its reactivity enables modifications that can lead to biologically active derivatives.

Case Studies:

- Antiviral Agents: Research has indicated that derivatives of this compound can inhibit viral replication.

- Anticancer Activity: Studies have shown that certain aziridine derivatives exhibit cytotoxic effects against cancer cell lines.

Biological Research

In biological studies, this compound is utilized to probe enzyme mechanisms and investigate biological pathways involving aziridine intermediates.

Mechanism of Action:

The high reactivity of the aziridine ring allows for nucleophilic attacks that lead to ring-opening reactions, forming reactive intermediates capable of interacting with enzymes and nucleic acids.

Mechanism of Action

The mechanism by which (2S,3S)-Dimethyl aziridine-2,3-dicarboxylate exerts its effects involves the high reactivity of the aziridine ring. This ring can undergo nucleophilic attack, leading to ring-opening and formation of reactive intermediates. These intermediates can interact with various molecular targets, including enzymes and nucleic acids, thereby influencing biological pathways .

Comparison with Similar Compounds

Structural Analogs and Reactivity

Table 1: Key Structural Analogs and Properties

Key Observations :

- Ester vs. Acid : The dimethyl ester derivative improves cell permeability compared to the free acid form, enhancing bioavailability .

- N-Substitution : Introducing electron-withdrawing groups (e.g., formyl) on the aziridine nitrogen accelerates alkylation kinetics, significantly boosting inhibition potency (e.g., Ki = 4.5 μM for cysteine proteases vs. millimolar ranges for unsubstituted analogs) .

- Ethyl vs. Methyl Esters : Ethyl esters (e.g., 2,3-diethyl derivative) may offer enhanced lipophilicity but require re-evaluation of metabolic stability .

Table 2: Inhibition Data for Aziridine Derivatives

Key Findings :

- The dimethyl ester derivative shows modest SARS-CoV Mpro inhibition but serves as a scaffold for optimization. Its activity is lower than N-substituted analogs, which exhibit superior potency due to targeted electrophilicity .

- The free carboxylic acid form (aziridine-2,3-dicarboxylic acid) is less effective against proteases but shows unique activity against E. coli aspartase, suggesting divergent structure-activity relationships .

Biological Activity

(2S,3S)-Dimethyl aziridine-2,3-dicarboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its chemical properties, biological mechanisms, and potential applications in drug development.

This compound is characterized by its aziridine ring structure, which contributes to its reactivity and biological activity. The compound can undergo various chemical reactions:

- Oxidation : The aziridine ring can be oxidized to form oxazolidinones.

- Reduction : Ester groups can be reduced to yield corresponding alcohols.

- Substitution : The aziridine ring participates in nucleophilic substitution reactions, leading to the formation of amino acid derivatives.

These reactions are facilitated by common reagents such as m-chloroperbenzoic acid for oxidation and lithium aluminum hydride for reduction .

The biological activity of this compound is primarily attributed to the high reactivity of its aziridine ring. This ring can undergo nucleophilic attacks, leading to ring-opening and the formation of reactive intermediates. These intermediates can interact with various molecular targets, influencing biological pathways such as enzyme inhibition and cellular signaling .

Antileishmanial Activity

Recent studies have demonstrated that derivatives of aziridine-2,3-dicarboxylate exhibit potent antileishmanial activity. For instance:

- Compounds 13b and 13e were shown to inhibit the parasitic cathepsin B-like enzyme in Leishmania major, demonstrating significant leishmanicidal effects with IC50 values of 37.4 μM and 2.3 μM against promastigotes and amastigotes, respectively .

- These compounds selectively inhibited the parasite's enzymes without affecting mammalian counterparts, indicating a promising therapeutic window for treating leishmaniasis .

Antibacterial Activity

The antibacterial properties of this compound have also been investigated:

- Various derivatives were tested against Gram-positive bacteria with minimal inhibitory concentrations (MIC) ranging from 16 to 512 μg/mL. Some compounds showed activity comparable to standard antibiotics like ampicillin and nitrofurantoin .

- Notably, certain modifications in the aziridine structure significantly influenced antibacterial efficacy; for example, substituents at specific positions enhanced or diminished activity against different bacterial strains .

Case Study 1: Antileishmanial Efficacy

A study focusing on the synthesis of new aziridine derivatives highlighted their effectiveness against Leishmania major. The lead compounds demonstrated not only inhibition of parasitic enzymes but also induced autophagy-related cell death in Leishmania cells. In vivo studies using BALB/c mice further confirmed their potential as therapeutic agents against leishmaniasis .

Case Study 2: Antibacterial Screening

In another investigation, a series of aziridine derivatives were screened for antibacterial activity using a microdilution method. The results indicated that while some compounds were inactive against certain strains, others exhibited significant activity against Gram-positive bacteria. This study underscored the importance of structural modifications in enhancing antibacterial properties .

Data Summary

The following table summarizes key findings regarding the biological activity of this compound:

Q & A

Q. What are the common synthetic routes for preparing (2S,3S)-dimethyl aziridine-2,3-dicarboxylate?

The compound is synthesized via nucleophilic ring-opening of trans-aziridine-2,3-dicarboxylates. For example, reactions with β-hydroxy, β-amino, or β-halogeno nucleophiles yield erythro-stereochemistry products due to an SN2-like mechanism. Substituted N-acyl or N-sulfonyl derivatives enhance reactivity by stabilizing transition states .

Q. What analytical techniques are critical for characterizing this compound?

Key methods include:

Q. What safety considerations are essential when handling this compound in research?

Follow SDS guidelines: use PPE, work in a fume hood, and avoid contact with oxidizers. Stability data indicate incompatibility with strong acids/bases; dispose of waste via certified protocols .

Advanced Research Questions

Q. How does the stereochemistry of aziridine dicarboxylates influence their reactivity in nucleophilic ring-opening reactions?

The (2S,3S) configuration dictates erythro product stereochemistry via backside nucleophilic attack (SN2 mechanism). Substitution at the nitrogen (e.g., N-acyl groups) increases ring strain, accelerating reactivity. X-ray data confirm retention of configuration in β-amino derivatives .

Q. What methodologies are used to determine the absolute configuration of derivatives?

Q. How does this compound act as an enzyme inhibitor in biochemical studies?

It competitively inhibits enzymes like glutamate mutase by mimicking natural substrates (e.g., (2S,3S)-3-methylaspartate). Kinetic assays reveal inhibition constants (Ki) and equilibrium parameters for isomerization reactions .

Q. What are the challenges in achieving high enantiomeric purity during synthesis?

Key challenges include:

Q. What recent advancements utilize this compound in drug discovery?

It serves as a scaffold for cysteine protease inhibitors targeting Trypanosoma brucei. Structure-activity relationship (SAR) studies optimize substituents for potency and selectivity, with in vitro efficacy validated via enzyme assays .

Q. How do substituents on the aziridine ring affect reaction kinetics and product diversity?

N-Acyl or N-sulfonyl groups increase electrophilicity, enabling reactions with weaker nucleophiles (e.g., thiols or halides). Steric effects from bulky substituents (e.g., tert-butyl) can direct regioselectivity in ring-opening reactions .

Q. What computational or experimental tools validate mechanistic pathways in aziridine reactivity?

- Kinetic isotope effects (KIE) and Hammett plots to probe transition states.

- DFT calculations to model SN2 vs. SN1 pathways, supported by experimental stereochemical outcomes .

Data Highlights

- Stereochemical confirmation : X-ray analysis of (2R,3S)-β-amino derivatives unambiguously established erythro configurations .

- Enzyme inhibition : Glutamate mutase assays reported Ki values of 0.5–5 µM for competitive inhibitors derived from aziridine dicarboxylates .

- Synthetic yields : N-Acyl aziridines achieve >90% yield in nucleophilic ring-opening under optimized conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.